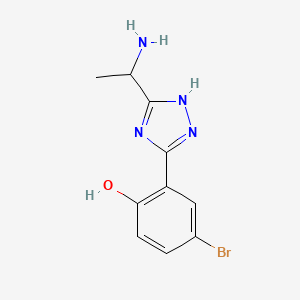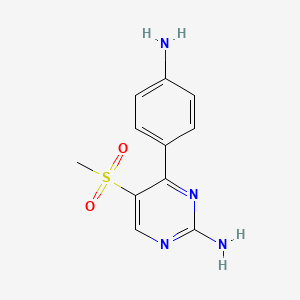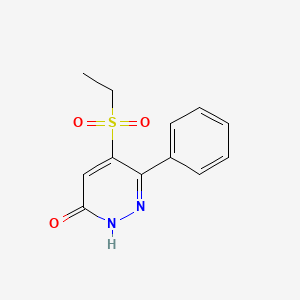
1-(3-Isopropyl-1-methyl-5-vinyl-1H-pyrazol-4-yl)butan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(3-Isopropyl-1-methyl-5-vinyl-1H-pyrazol-4-yl)butan-1-one is an organic compound that belongs to the pyrazole family Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2 This specific compound is characterized by the presence of an isopropyl group, a methyl group, and a vinyl group attached to the pyrazole ring, along with a butanone moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-Isopropyl-1-methyl-5-vinyl-1H-pyrazol-4-yl)butan-1-one can be achieved through several synthetic routes. One common method involves the reaction of 3-isopropyl-1-methyl-5-vinyl-1H-pyrazole with butanone in the presence of a suitable catalyst. The reaction conditions typically include:
Temperature: 60-80°C
Catalyst: Acidic or basic catalysts such as sulfuric acid or sodium hydroxide
Solvent: Organic solvents like ethanol or methanol
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control of reaction parameters, leading to higher efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
1-(3-Isopropyl-1-methyl-5-vinyl-1H-pyrazol-4-yl)butan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of alcohols.
Substitution: The vinyl group in the compound can undergo substitution reactions with halogens or other nucleophiles, leading to the formation of halogenated derivatives.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide
Reducing Agents: Sodium borohydride, lithium aluminum hydride
Solvents: Ethanol, methanol, dichloromethane
Major Products Formed
Oxidation Products: Ketones, carboxylic acids
Reduction Products: Alcohols
Substitution Products: Halogenated derivatives
Scientific Research Applications
1-(3-Isopropyl-1-methyl-5-vinyl-1H-pyrazol-4-yl)butan-1-one has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 1-(3-Isopropyl-1-methyl-5-vinyl-1H-pyrazol-4-yl)butan-1-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit certain enzymes involved in inflammatory pathways, leading to reduced inflammation. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
- 1-(3-Methyl-1-phenyl-5-pyrazolyl)piperazine
- 3-(3,5-Dimethyl-1H-pyrazol-4-yl)propan-1-amine
- 4,4′-(Arylmethylene)bis(3-methyl-1-phenyl-1H-pyrazol-5-ols)
Uniqueness
1-(3-Isopropyl-1-methyl-5-vinyl-1H-pyrazol-4-yl)butan-1-one is unique due to its specific substitution pattern on the pyrazole ring, which imparts distinct chemical and physical properties. The presence of the isopropyl, methyl, and vinyl groups, along with the butanone moiety, makes it a versatile compound with potential applications in various fields. Its unique structure allows for specific interactions with molecular targets, making it a valuable compound for research and development.
Properties
Molecular Formula |
C13H20N2O |
|---|---|
Molecular Weight |
220.31 g/mol |
IUPAC Name |
1-(5-ethenyl-1-methyl-3-propan-2-ylpyrazol-4-yl)butan-1-one |
InChI |
InChI=1S/C13H20N2O/c1-6-8-11(16)12-10(7-2)15(5)14-13(12)9(3)4/h7,9H,2,6,8H2,1,3-5H3 |
InChI Key |
ZMXBFODPUPAWTN-UHFFFAOYSA-N |
Canonical SMILES |
CCCC(=O)C1=C(N(N=C1C(C)C)C)C=C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-((5H-[1,2,4]Triazino[5,6-b]indol-3-yl)thio)-N-(3-nitrophenyl)acetamide](/img/structure/B11782750.png)









![2-Chloro-7-(difluoromethoxy)benzo[d]oxazole](/img/structure/B11782801.png)


